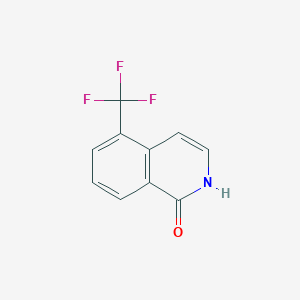

5-(Trifluoromethyl)isoquinolin-1-ol

CAS No.: 630423-22-2

Cat. No.: VC8128309

Molecular Formula: C10H6F3NO

Molecular Weight: 213.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 630423-22-2 |

|---|---|

| Molecular Formula | C10H6F3NO |

| Molecular Weight | 213.16 g/mol |

| IUPAC Name | 5-(trifluoromethyl)-2H-isoquinolin-1-one |

| Standard InChI | InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-7-6(8)4-5-14-9(7)15/h1-5H,(H,14,15) |

| Standard InChI Key | MBNVRTOZZFEJKS-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CNC2=O)C(=C1)C(F)(F)F |

| Canonical SMILES | C1=CC2=C(C=CNC2=O)C(=C1)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The isoquinoline backbone consists of a benzene ring fused to a pyridine ring, with nitrogen at position 2. In 5-(trifluoromethyl)isoquinolin-1-ol, the trifluoromethyl group at position 5 introduces strong electron-withdrawing effects, while the hydroxyl group at position 1 enhances polarity. This configuration influences reactivity, solubility, and intermolecular interactions.

Physical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 213.16 g/mol | |

| Density | Not reported | — |

| Boiling Point | Not reported | — |

| Melting Point | Not reported | — |

| LogP (Partition Coefficient) | Estimated ~2.1 (calculated) | — |

The absence of empirical data for density and boiling point highlights gaps in current characterization efforts. Theoretical calculations suggest moderate lipophilicity, making the compound suitable for organic solvent-based reactions.

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of 5-(trifluoromethyl)isoquinolin-1-ol typically involves modifying preexisting isoquinoline frameworks. A generalized approach includes:

-

Functionalization: Introducing the trifluoromethyl group via electrophilic substitution or cross-coupling reactions.

-

Hydroxylation: Oxidizing or hydrolyzing a precursor to install the hydroxyl group at position 1.

Notably, a patented method for synthesizing 5-trifluoromethyl-1-indanone (a structurally related compound) employs Knoevenagel condensation, hydrogenation, and intramolecular Friedel-Crafts acylation . While this route targets a different scaffold, its use of trifluoromethyl benzaldehyde as a starting material and trifluoromethanesulfonic acid as a cyclization agent offers insights into optimizing analogous reactions for isoquinoline derivatives .

Reaction Optimization

Critical parameters for synthesis include:

-

Catalysts: Pyridine or piperidine in condensation steps; palladium/carbon for hydrogenation .

-

Temperature: Ranging from -20°C (for cyclization) to 100°C (for condensation) .

-

Purification: Column chromatography and recrystallization ensure >95% purity, as verified by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

Applications and Future Directions

Pharmaceutical Development

The trifluoromethyl group’s prevalence in FDA-approved drugs (e.g., celecoxib, sitagliptin) positions this compound as a candidate for medicinal chemistry optimization. Potential targets include inflammatory mediators or antimicrobial enzymes.

Material Science

Electron-deficient aromatic systems like 5-(trifluoromethyl)isoquinolin-1-ol could serve as ligands in catalytic complexes or monomers in high-performance polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume